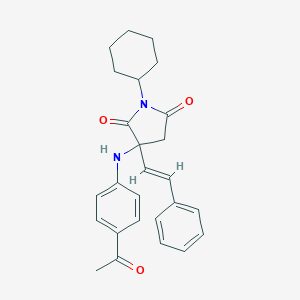
2,6-Bis(phenylsulfinyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis(phenylsulfinyl)pyridine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in fields such as pharmacology and biochemistry. In
Mécanisme D'action
The mechanism of action of 2,6-Bis(phenylsulfinyl)pyridine is related to its ability to selectively inhibit the activity of certain receptors and enzymes. In the case of nicotinic acetylcholine receptors, this inhibition is thought to occur through binding to a specific site on the receptor, preventing the binding of acetylcholine and thus inhibiting its activity. Similarly, the inhibition of dipeptidyl peptidase IV is thought to occur through binding to the active site of the enzyme, preventing its activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,6-Bis(phenylsulfinyl)pyridine are dependent on the specific receptors and enzymes that it targets. In the case of nicotinic acetylcholine receptors, inhibition of these receptors has potential implications for the treatment of various conditions such as Alzheimer's disease and nicotine addiction. Inhibition of dipeptidyl peptidase IV has potential implications for the treatment of diabetes and other metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,6-Bis(phenylsulfinyl)pyridine in laboratory experiments is its high potency and selectivity for certain receptors and enzymes. This makes it a valuable tool for investigating the role of these targets in various physiological processes. However, one limitation of using this compound is its potential toxicity and side effects, which must be carefully monitored in laboratory experiments.
Orientations Futures
There are several future directions for research on 2,6-Bis(phenylsulfinyl)pyridine. One area of interest is the development of more selective inhibitors of nicotinic acetylcholine receptors, which could have potential implications for the treatment of various conditions such as Alzheimer's disease and nicotine addiction. Additionally, further research is needed to investigate the potential applications of 2,6-Bis(phenylsulfinyl)pyridine in the treatment of metabolic disorders such as diabetes. Finally, more research is needed to investigate the potential toxicity and side effects of this compound, particularly in the context of long-term use.
Méthodes De Synthèse
The synthesis of 2,6-Bis(phenylsulfinyl)pyridine involves the reaction of pyridine-2,6-dicarboxylic acid with phenylsulfinyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 2,6-Bis(phenylsulfinyl)pyridine as a white crystalline solid with a melting point of approximately 215-217°C. The purity of the compound can be confirmed using techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Applications De Recherche Scientifique
2,6-Bis(phenylsulfinyl)pyridine has been found to have a variety of potential applications in scientific research. One area of interest is its potential as a pharmacological tool, particularly in the study of nicotinic acetylcholine receptors. This compound has been shown to selectively inhibit the activity of these receptors, making it a valuable tool for investigating their role in various physiological processes.
In addition to its potential as a pharmacological tool, 2,6-Bis(phenylsulfinyl)pyridine has also been studied for its potential applications in biochemistry. This compound has been found to be a potent inhibitor of the enzyme dipeptidyl peptidase IV, which is involved in the regulation of glucose metabolism. This inhibition has potential implications for the treatment of diabetes and other metabolic disorders.
Propriétés
Formule moléculaire |
C17H13NO2S2 |
|---|---|
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
2,6-bis(benzenesulfinyl)pyridine |
InChI |
InChI=1S/C17H13NO2S2/c19-21(14-8-3-1-4-9-14)16-12-7-13-17(18-16)22(20)15-10-5-2-6-11-15/h1-13H |
Clé InChI |
SKMZKZTZJOQKFN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)C2=NC(=CC=C2)S(=O)C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)S(=O)C2=NC(=CC=C2)S(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[(4-methylphenyl)sulfonyl]methyl}-3-oxo-2-(2-thienylmethyl)-1-isoindolinecarboxamide](/img/structure/B293135.png)
![2-(4-chlorobenzyl)-N-{[(4-methylphenyl)sulfonyl]methyl}-3-oxo-1-isoindolinecarboxamide](/img/structure/B293136.png)
![Nicotinaldehyde (3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl)hydrazone](/img/structure/B293138.png)
![Ethyl 3-{[(3-chloroanilino)carbonyl]amino}-4,6-diphenylfuro[2,3-b]pyridine-2-carboxylate](/img/structure/B293140.png)
![3-amino-4-methyl-6-phenyl-N'-(3-pyridinylmethylene)furo[2,3-b]pyridine-2-carbohydrazide](/img/structure/B293141.png)
![3-[(4-chlorobenzyl)sulfanyl]-5-(2-{5-[(4-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)-4H-1,2,4-triazole](/img/structure/B293143.png)
![2-(7-oxo-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)-N'-(3-pyridinylmethylene)acetohydrazide](/img/structure/B293144.png)
![2-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B293145.png)

![(4Z)-4-[(3-chlorophenyl)hydrazinylidene]-5-imino-1-phenylpyrazol-3-amine](/img/structure/B293149.png)
![5-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B293150.png)
![5-Amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carbonitrile](/img/structure/B293153.png)
![6,8-Dichloro-4-methyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B293158.png)
![N-(4-Chlorophenyl)-N'-cyclohexyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine](/img/structure/B293160.png)